4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID
Description
It has been studied for its inhibitory effects on Graves’ disease, an autoimmune disorder affecting the thyroid gland . The compound’s structure includes a benzoic acid moiety, a nitrophenyl group, and an isoindole ring, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
4-methyl-3-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O7/c1-12-2-3-14(23(30)31)11-19(12)24-20(27)13-4-9-17-18(10-13)22(29)25(21(17)28)15-5-7-16(8-6-15)26(32)33/h2-11H,1H3,(H,24,27)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGHJUYFIRTXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amide formation and cyclization to form the isoindole ring . The reaction conditions often require controlled temperatures and the use of catalysts such as palladium or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. The process includes the use of microreactors for precise control over reaction kinetics and conditions . This method allows for efficient scaling up of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Catalysts: Palladium on carbon, aluminum chloride, and other Lewis acids.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of Graves’ disease by interacting with thyroid-stimulating immunoglobulin (TSI) and reducing thyroid hormone production.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. In the case of Graves’ disease, the compound binds to the thyroid-stimulating immunoglobulin (TSI) receptor, inhibiting its activity and thereby reducing the overproduction of thyroid hormones . This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with the receptor.
Comparison with Similar Compounds
Similar Compounds
Methimazole (MMI): Another inhibitor of thyroid hormone production used in the treatment of hyperthyroidism.
Propylthiouracil (PTU): Similar to MMI, it inhibits thyroid hormone synthesis but has a different mechanism of action.
Uniqueness
4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID is unique due to its multi-functional structure, which allows it to interact with multiple biological targets. Its isoindole ring and nitrophenyl group contribute to its high binding affinity and specificity, making it a promising candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
